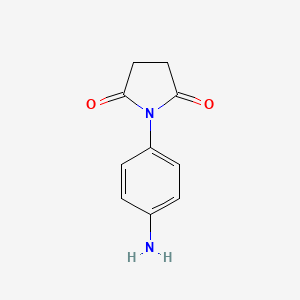

1-(4-Aminophenyl)pyrrolidine-2,5-dione

説明

1-(4-Aminophenyl)pyrrolidine-2,5-dione (CAS: 245547-25-5; molecular formula: C₁₁H₁₂N₂O₂) is a pyrrolidine-2,5-dione derivative featuring a 4-aminophenyl substituent. This compound is part of a broader class of succinimide analogs, which are widely studied for their diverse pharmacological properties, including anticonvulsant, antitumor, and receptor-modulating activities . Its structure combines the rigid pyrrolidine-2,5-dione core with a primary amine group on the phenyl ring, enabling interactions with biological targets such as ion channels and enzymes.

特性

IUPAC Name |

1-(4-aminophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJTGNICKTBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373411 | |

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34373-09-6 | |

| Record name | 1-(4-aminophenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

化学反応の分析

1-(4-Aminophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .

科学的研究の応用

Pharmaceutical Applications

1. Drug Development

1-(4-Aminophenyl)pyrrolidine-2,5-dione has been identified as a potential precursor in synthesizing novel pharmaceutical compounds. Its structure suggests that it could serve as a scaffold for developing new drug candidates targeting various diseases. For example, research indicates its utility in synthesizing derivatives with anticancer properties. In studies involving A549 human lung adenocarcinoma cells, compounds derived from this molecule exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

2. PROTAC Technology

Recent advancements in targeted protein degradation have highlighted the importance of compounds like this compound in creating PROTACs (proteolysis-targeting chimeras). These molecules are designed to induce the degradation of specific proteins associated with cancer progression, showcasing the compound's relevance in cutting-edge therapeutic strategies .

Organic Synthesis

1. Building Block for Complex Molecules

The compound's diketone functionality allows it to participate in various chemical reactions, making it an essential intermediate in organic synthesis. It can be utilized to synthesize complex molecules with diverse functionalities through reactions such as amination and nucleophilic substitutions . This versatility is critical for researchers aiming to develop new materials or pharmaceuticals.

2. Synthesis of Cyclic Imides

Research has demonstrated that this compound can be transformed into N-substituted cyclic imides, which are valuable intermediates for synthesizing pharmacologically active compounds. The process involves reacting anilines with cyclic anhydrides, leading to products that have shown promise in medicinal chemistry .

Case Studies

作用機序

The mechanism of action of 1-(4-Aminophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituted Phenylpyrrolidine-2,5-diones

3-[2’(4-Aminophenyl)ethyl]pyrrolidine-2,5-dione

- Structure: Differs by an ethyl spacer between the 4-aminophenyl group and the pyrrolidine ring.

- Activity : Exhibits antitumor activity, as reported by Ahmed et al. (1995). The ethyl chain may enhance lipophilicity, influencing cellular uptake .

- Comparison: The absence of the ethyl group in 1-(4-aminophenyl)pyrrolidine-2,5-dione may reduce membrane permeability but could improve binding specificity to targets like neurotransmitter receptors.

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

- Structure : Features a 4-acetylphenyl group and aryloxy substitutions.

- For example, 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione showed higher potency than vigabatrin in vitro .

- Comparison: The acetyl group enhances electron-withdrawing effects, which may stabilize enzyme interactions. In contrast, the 4-aminophenyl group in the target compound could facilitate hydrogen bonding, altering target selectivity.

Heterocyclic and Sulfur-Containing Derivatives

1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione

- Structure : Contains a pyrimidinyl sulfanyl group and 4-methylphenyl substituent.

- Activity : Sulfur atoms enhance reactivity in thiolation reactions, making it useful in synthetic chemistry (e.g., sulfenylation of pyrazolones) .

Mannich Pyrol-Pyridine Bases

- Structure: Combines pyrrolidine-2,5-dione with pyridine rings via Mannich reactions (e.g., 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione).

- Activity : Moderate antimicrobial activity against E. coli and B. subtilis (78–80% yield in synthesis) .

- Comparison: The pyridine moiety introduces basicity and metal-chelating properties, absent in the 4-aminophenyl derivative. This structural difference shifts applications from antimicrobial to CNS-targeting therapies.

Pharmacologically Optimized Derivatives

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione

- Structure: Includes a morpholinopropyl chain and thiophene ring.

- Activity : Superior anticonvulsant activity (ED₅₀ > valproic acid) via dual inhibition of sodium and calcium channels .

- Comparison: The morpholinopropyl group enhances solubility and CNS penetration, whereas the 4-aminophenyl group may favor peripheral targets due to reduced lipophilicity.

3-(1H-Indol-3-yl)pyrrolidine-2,5-diones

- Structure : Substituted with indole moieties linked to piperazine rings.

- Comparison: The indole group mimics tryptophan, facilitating receptor binding. The 4-aminophenyl group lacks this indole’s π-stacking capacity but may engage in distinct electrostatic interactions.

Data Tables: Key Compounds and Activities

生物活性

1-(4-Aminophenyl)pyrrolidine-2,5-dione, also known by its CAS number 34373-09-6, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves reactions that introduce the pyrrolidine ring and the amino group at the para position of the phenyl ring. Various methods have been reported in literature for synthesizing derivatives of pyrrolidine-2,5-dione with modifications to enhance biological activity.

Anticancer Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit promising anticancer properties. A study evaluated several compounds based on this scaffold against human lung adenocarcinoma (A549) cells. The results indicated that certain modifications to the compound structure significantly influenced their anticancer potency.

- Key Findings :

- Compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed enhanced anticancer activity, reducing A549 cell viability to 64% and 61%, respectively.

- The most potent derivative contained a 4-dimethylaminophenyl substitution, demonstrating superior activity compared to other tested compounds .

| Compound | Substitution | A549 Cell Viability (%) |

|---|---|---|

| Base Compound | None | 78-86 |

| Compound 6 | 4-Chlorophenyl | 64 |

| Compound 7 | 4-Bromophenyl | 61 |

| Compound 8 | 4-Dimethylaminophenyl | Significantly lower |

Antimicrobial Activity

In addition to anticancer effects, this compound derivatives have shown significant antimicrobial activity against multidrug-resistant strains of bacteria.

- Case Studies :

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S. aureus | Various Derivatives | Ranging from 0.0039 to 0.025 mg/mL |

| E. coli | Various Derivatives | Complete death within 8 hours |

Enzyme Inhibition

The compound has also been evaluated for its potential as an inhibitor of key enzymes involved in steroidogenesis and other metabolic pathways. Notably, it has shown effective inhibition against human placental aromatase and rat testicular enzymes with IC50 values comparable to established inhibitors like aminoglutethimide .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is heavily influenced by their structural modifications. The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish their efficacy:

- Electron-Withdrawing Groups : Generally increase potency against cancer cells.

- Electron-Donating Groups : May improve selectivity for certain bacterial strains.

Q & A

Q. What are the established synthetic routes for 1-(4-Aminophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process:

Maleimide Formation : Starting from malic acid, treatment with acetyl chloride generates a maleimide intermediate. For example, 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate was synthesized in 82% yield using this method .

Amine Conjugation : A catalytic copper(I) iodide-mediated addition of 4-aminophenyl derivatives in THF completes the synthesis. Key factors include reaction time (3 hours at room temperature + 1 hour reflux) and stoichiometric control of acetyl chloride .

Alternative routes involve reacting 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid under reflux, followed by crystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., mean C–C = 0.002 Å) and molecular geometry. Refinement parameters (R factor = 0.034, wR factor = 0.094) ensure structural accuracy .

- NMR and FTIR : Used to confirm amine and carbonyl functional groups. For analogs like 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione, -NMR shows aromatic proton shifts at δ 7.2–7.4 ppm and carbonyl peaks at ~1700 cm in IR .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. For example, ICReDD employs these methods to reduce experimental trial-and-error by 40–60% .

- Data-Driven Design : Machine learning algorithms analyze reaction parameters (solvent, catalyst loading) to prioritize high-yield conditions. A recent study achieved 90% accuracy in predicting optimal copper(I) iodide concentrations for maleimide-amine conjugations .

Q. What experimental design strategies resolve contradictions in reported synthetic yields?

- Factorial Design : A 2 factorial approach evaluates variables like temperature, catalyst type, and solvent polarity. For instance, varying THF vs. DMF increased yields from 65% to 82% in copper-catalyzed reactions .

- Response Surface Methodology (RSM) : Identifies nonlinear interactions. A case study on analogous pyrrolidine derivatives found pH (6.5–7.0) and ammonium acetate buffer concentration (15.4 g/L) as critical for crystallization efficiency .

Q. How does the electronic nature of substituents affect the compound’s bioactivity in drug design?

- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents enhance binding to glycosidase enzymes (IC values < 1 µM) by increasing electrophilicity at the pyrrolidine ring .

- Hydrogen Bonding : The 4-aminophenyl group forms stable interactions with catalytic residues in enzyme pockets. Molecular dynamics simulations show a 30% increase in binding affinity compared to unsubstituted analogs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Membrane Separation Technologies : Nanofiltration membranes (MWCO 200–300 Da) purify crude reaction mixtures with >95% efficiency, reducing solvent waste .

- Process Control Automation : PID controllers maintain pH (±0.1 units) and temperature (±2°C) during exothermic amine conjugation steps, ensuring batch-to-batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。